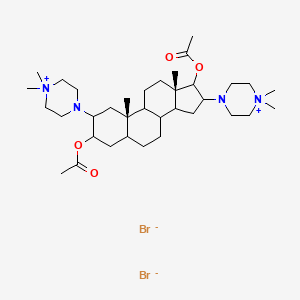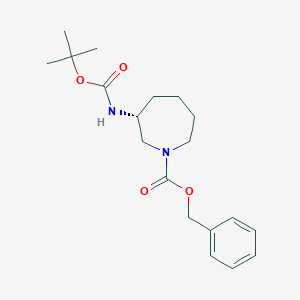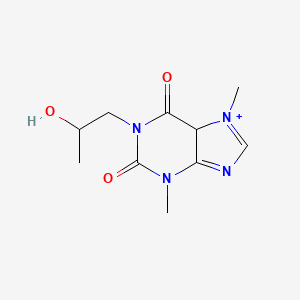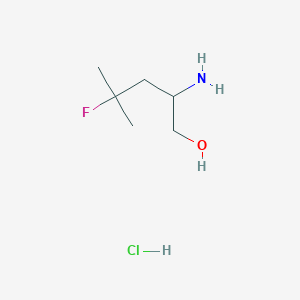
4,4\'-((2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)androstane-2,16-diyl)bis(1,1-dimethyl-piperazinium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pipecuronium bromide is a bisquaternary aminosteroid muscle relaxant. It is primarily used as a nondepolarizing neuromuscular blocking agent during anesthesia and surgical procedures. This compound works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. It is known for its potency and long duration of action, making it a valuable agent in clinical settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pipecuronium bromide involves multiple steps, starting from the steroidal nucleus. The key steps include the introduction of piperazine moieties and subsequent quaternization to form the bisquaternary structure. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of pipecuronium bromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
化学反応の分析
Types of Reactions: Pipecuronium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can occur at the piperazine moieties, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Pipecuronium bromide has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of neuromuscular blocking agents.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and muscle relaxation.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in various surgical procedures.
Industry: The compound is used in the development of new muscle relaxants and related pharmaceuticals
作用機序
Pipecuronium bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction. This prevents acetylcholine from activating these receptors, leading to muscle relaxation. The compound also acts as an antagonist of M2 and M3 muscarinic receptors, contributing to its overall pharmacological profile .
類似化合物との比較
- Pancuronium bromide
- Rocuronium bromide
- Atracurium besilate
- Vecuronium bromide
Comparison: Pipecuronium bromide is unique due to its high potency and long duration of action compared to other neuromuscular blocking agents. While pancuronium bromide and rocuronium bromide are also potent, they have different pharmacokinetic profiles and durations of action. Atracurium besilate and vecuronium bromide are known for their intermediate duration of action and are often used in different clinical scenarios .
特性
分子式 |
C35H62Br2N4O4 |
|---|---|
分子量 |
762.7 g/mol |
IUPAC名 |
[(10S,13S)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
InChI |
InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26?,27?,28?,29?,30?,31?,32?,33?,34-,35-;;/m0../s1 |
InChIキー |
TXWBOBJCRVVBJF-CWHJHCGXSA-L |
異性体SMILES |
CC(=O)OC1CC2CCC3C([C@]2(CC1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |
正規SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)

![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)

![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)

![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)



